(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid
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Overview
Description
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the reaction of indole derivatives with diazomethane without any catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Uniqueness
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific structural modifications, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in multiple fields.
Biological Activity
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a well-known heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, neurology, and infectious diseases. The unique structural modifications of this compound contribute to its distinct biological properties.
This compound is characterized by its indole nucleus, which is known for its ability to interact with multiple biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which further enhances its versatility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body. Indole derivatives are known to bind to various receptors with high affinity, influencing multiple biochemical pathways:
- Receptor Binding : This compound interacts with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.
- Antioxidant Activity : It has been shown to possess antioxidant properties that can protect cells from oxidative stress.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antiviral | Exhibits potential against viral infections through inhibition of viral replication. |
Anticancer | Demonstrates cytotoxic effects on cancer cell lines; induces apoptosis in malignant cells. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Neuroprotective | Protects neuronal cells from oxidative damage and enhances cognitive functions. |
Antimicrobial | Shows activity against various bacterial strains, indicating potential as an antibiotic. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : A study found that derivatives of 2,3-dihydroindoles exhibited significant neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Anticancer Activity : Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use . For example:
- Antimicrobial Properties : The compound has been tested against several bacterial strains, showcasing notable inhibitory effects that could pave the way for new antibiotic therapies .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKSSOYXXRCQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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